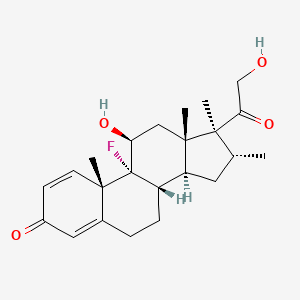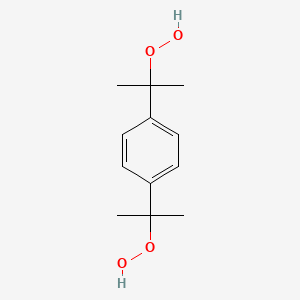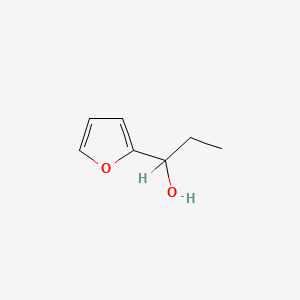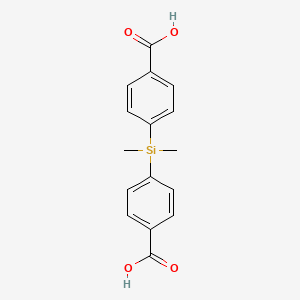
Bis(4-carboxyphényl)diméthylsilane
Vue d'ensemble
Description
Bis(4-carboxyphenyl)dimethylsilane is a chemical compound belonging to the silane family. It is characterized by the presence of carboxylic acid groups and a silicon atom in its structure. The compound is used in research and development.
Synthesis Analysis
Bis(4-carboxyphenyl)dimethylsilane can be synthesized by reducing the dinitro derivative, bis(4-(4-nitrophenoxy)phenyl)methylphenylsilane, which is obtained through nucleophilic aromatic halogen displacement from 1-fluoro-4-nitrobenzene with bis(4-hydroxyphenyl)ethylmethylsilane in basic medium .Molecular Structure Analysis
The molecule contains two carboxylic acid groups, aromatic rings, and a silicon atom. It has a total of 68 bonds, including multiple, rotatable, double, and aromatic bonds .Chemical Reactions Analysis
The compound can participate in various reactions, including condensation reactions to form poly(amide)s (PAs) when reacted with bis(4-carboxyphenyl)R1R2 silane derivatives .Physical and Chemical Properties Analysis
Safety and Hazards
Applications De Recherche Scientifique
Catalyse
Le Bis(4-carboxyphényl)diméthylsilane est reconnu pour son rôle dans la catalyse. Sa structure lui permet d'agir comme un ligand, formant des complexes avec divers métaux. Ces complexes peuvent catalyser une variété de réactions, y compris les processus de polymérisation et les transformations organiques, qui sont cruciales dans la synthèse de molécules complexes .
Synthèse organique
En synthèse organique, le NSC179703 sert de bloc de construction pour créer des composés organiques complexes. Ses groupes carboxyphényle peuvent être impliqués dans des réactions de condensation, conduisant à la formation de polymères ou de petites molécules avec des applications pharmaceutiques potentielles .
Science des matériaux
L'utilité de ce composé en science des matériaux découle de sa capacité à améliorer les propriétés des matériaux. Il peut être incorporé dans la chaîne principale des polymères pour améliorer leur stabilité thermique et leur résistance mécanique, les rendant adaptés aux matériaux haute performance .
Science des polymères
Le NSC179703 est essentiel en science des polymères, en particulier dans la synthèse des polyamides. En réagissant avec des diamines, il forme des polyamides à haute résistance thermique et aux propriétés physiques souhaitables, qui sont précieux dans diverses applications industrielles .
Chimie médicinale
Bien que les applications directes en chimie médicinale ne soient pas largement documentées pour le NSC179703, ses dérivés pourraient être synthétisés pour le développement de médicaments. Sa structure permet des modifications, ce qui pourrait conduire à des composés ayant une activité biologique .
Science environnementale
En science environnementale, le NSC179703 pourrait être exploré pour son utilisation potentielle dans la création de matériaux respectueux de l'environnement. Sa capacité à former des structures stables pourrait être bénéfique dans le développement de polymères ou de revêtements durables qui contribuent aux initiatives de chimie verte .
Mécanisme D'action
Mode of Action
It has been used in the synthesis of polyamides , suggesting it may interact with biological systems through the formation of complex polymeric structures
Biochemical Pathways
Given its use in the synthesis of polyamides , it may play a role in the formation of these structures in biological systems.
Result of Action
Its role in the synthesis of polyamides suggests it may influence the structure and function of these polymers in biological systems
Propriétés
IUPAC Name |
4-[(4-carboxyphenyl)-dimethylsilyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4Si/c1-21(2,13-7-3-11(4-8-13)15(17)18)14-9-5-12(6-10-14)16(19)20/h3-10H,1-2H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPQAYDKDSTZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306767 | |
| Record name | NSC179703 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17003-01-9 | |
| Record name | NSC179703 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC179703 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




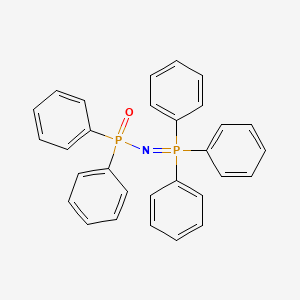

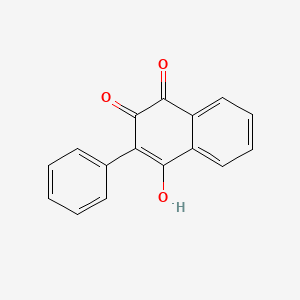

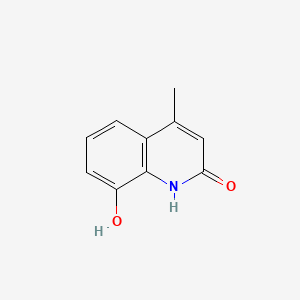

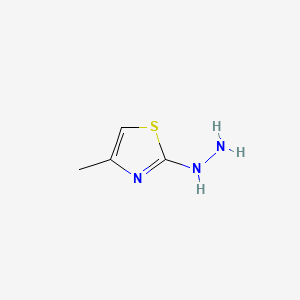
![(E)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B1595010.png)

